Butyl ethyl propan-2-ylphosphonate
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Overview
Description
Butyl ethyl propan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to butyl, ethyl, and propan-2-yl (isopropyl) groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl ethyl propan-2-ylphosphonate typically involves the reaction of a phosphonic acid derivative with the corresponding alcohols. One common method is the esterification reaction, where a phosphonic acid reacts with butanol, ethanol, and isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl propan-2-ylphosphonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and alcohols.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphonic acid and the corresponding alcohols (butanol, ethanol, isopropanol).
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Butyl ethyl propan-2-ylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl ethyl propan-2-ylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Butyl methylphosphonate
Comparison
Butyl ethyl propan-2-ylphosphonate is unique due to its specific combination of alkyl groups, which can influence its reactivity and interactions with biological targets. Compared to dimethyl methylphosphonate and diethyl ethylphosphonate, it has a more complex structure, potentially leading to different chemical and biological properties. The presence of the isopropyl group can also affect its steric and electronic properties, making it distinct from other similar phosphonates.
Properties
CAS No. |
627860-31-5 |
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Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-[ethoxy(propan-2-yl)phosphoryl]oxybutane |
InChI |
InChI=1S/C9H21O3P/c1-5-7-8-12-13(10,9(3)4)11-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
UREZOQNYBZSHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(C)C)OCC |
Origin of Product |
United States |
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